molecular formula C19H11BrF3NO3 B2381951 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926199-81-7

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No.: B2381951
CAS No.: 926199-81-7
M. Wt: 438.2 g/mol
InChI Key: FGVBJYYHLUKJOO-UHFFFAOYSA-N
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Description

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H11BrF3NO3 . It has a molecular weight of 438.2 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a carboxylic acid group, a trifluoromethoxy group, and a phenyl ring . The trifluoromethoxy group is attached to the phenyl ring, which is connected to the quinoline ring via an ethenyl linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.2 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Gavrishova et al. (2015) explored the synthesis of compounds based on 2-styrylquinoline, which show both photoacid and photobase properties. This indicates potential applications in areas requiring photo-responsive materials (Gavrishova et al., 2015).

Potential in Antimicrobial and Antimalarial Agents

  • Parthasaradhi et al. (2015) synthesized derivatives of 6-bromo-2-chloro-quinoline, demonstrating antimicrobial and antimalarial activities. This suggests the compound's utility in developing treatments for microbial infections and malaria (Parthasaradhi et al., 2015).

Application in Organic Synthesis

  • A study by Ökten (2019) on the synthesis of aryl-substituted quinolines indicates the potential use of such compounds in organic chemistry, particularly in creating complex molecular structures (Ökten, 2019).

Use in Fluorescent Brightening Agents

  • Rangnekar and Shenoy (1987) discussed the use of 2-aryl-6-substituted quinolines as fluorescent brightening agents, highlighting their potential application in materials science (Rangnekar & Shenoy, 1987).

Molecular Docking and Spectroscopic Studies

  • Ulahannan et al. (2015) conducted a detailed study on the molecular structure and spectroscopic properties of a similar compound, providing insights into its chemical behavior and potential applications in drug design (Ulahannan et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It is used for pharmaceutical testing , suggesting that it may have biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the bromine and trifluoromethoxyphenyl groups. The final step involves the addition of the carboxylic acid group to the quinoline ring system.", "Starting Materials": [ "2-Aminoacetophenone", "Ethyl acetoacetate", "Benzaldehyde", "4-Trifluoromethoxybenzaldehyde", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 2-(quinolin-6-yl)acetophenone\n- React 2-Aminoacetophenone with Ethyl acetoacetate in the presence of Sodium hydroxide and Sulfuric acid to form 2-(1-oxo-2-phenylethyl)quinoline\n- Nitrate 2-(1-oxo-2-phenylethyl)quinoline with Sodium nitrite and Copper(II) sulfate to form 2-(quinolin-6-yl)nitroethene\n- Reduce 2-(quinolin-6-yl)nitroethene with Sodium bicarbonate and Hydrochloric acid to form 2-(quinolin-6-yl)ethenone", "Step 2: Introduction of the bromine and trifluoromethoxyphenyl groups\n- React 2-(quinolin-6-yl)ethenone with Benzaldehyde and 4-Trifluoromethoxybenzaldehyde in the presence of Sodium hydroxide and Sodium chloride to form 2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline\n- Add Bromine to 2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline in the presence of Sodium carbonate and Sodium hydroxide to form 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline", "Step 3: Addition of the carboxylic acid group\n- React 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline with Chloroacetic acid in the presence of Sodium hydroxide to form 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid" ] }

CAS No.

926199-81-7

Molecular Formula

C19H11BrF3NO3

Molecular Weight

438.2 g/mol

IUPAC Name

6-bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H11BrF3NO3/c20-12-4-8-17-15(9-12)16(18(25)26)10-13(24-17)5-1-11-2-6-14(7-3-11)27-19(21,22)23/h1-10H,(H,25,26)

InChI Key

FGVBJYYHLUKJOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F

solubility

not available

Origin of Product

United States

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